molecular formula C12H12O4 B067952 (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid CAS No. 187682-17-3

(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid

Katalognummer B067952
CAS-Nummer: 187682-17-3
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: YAIORIMGZLOSJB-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is a chemical compound that belongs to the family of methacrylic acids. It is also known as MPCA and is used in various scientific research applications.

Wirkmechanismus

The mechanism of action of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function.
Biochemical and Physiological Effects
(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid in lab experiments include its ease of synthesis, availability, and versatility. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the use of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid in scientific research. These include the development of new polymers with improved properties for drug delivery and tissue engineering applications, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with biological molecules to gain a better understanding of its mechanism of action.
Conclusion
In conclusion, (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid is a versatile chemical compound that has various scientific research applications. Its ease of synthesis, availability, and versatility make it a valuable tool for the development of new polymers and the investigation of its potential as a therapeutic agent. However, its potential toxicity at high concentrations and low solubility in water are limitations that need to be considered. Further research is needed to fully understand its mechanism of action and explore its potential for various applications.

Synthesemethoden

The synthesis of (E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid involves the reaction of 4-(Methoxycarbonyl)benzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by a dehydration reaction to give the final product.

Wissenschaftliche Forschungsanwendungen

(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid has been widely used in scientific research for various purposes. It is used as a building block for the synthesis of various polymers, including block copolymers, graft copolymers, and star-shaped polymers. These polymers have applications in drug delivery, tissue engineering, and other biomedical applications.

Eigenschaften

CAS-Nummer

187682-17-3

Molekularformel

C12H12O4

Molekulargewicht

220.22 g/mol

IUPAC-Name

(E)-3-(4-methoxycarbonylphenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C12H12O4/c1-8(11(13)14)7-9-3-5-10(6-4-9)12(15)16-2/h3-7H,1-2H3,(H,13,14)/b8-7+

InChI-Schlüssel

YAIORIMGZLOSJB-BQYQJAHWSA-N

Isomerische SMILES

C/C(=C\C1=CC=C(C=C1)C(=O)OC)/C(=O)O

SMILES

CC(=CC1=CC=C(C=C1)C(=O)OC)C(=O)O

Kanonische SMILES

CC(=CC1=CC=C(C=C1)C(=O)OC)C(=O)O

Synonyme

Benzoic acid, 4-[(1E)-2-carboxy-1-propenyl]-, 1-methyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.